molecular formula C16H27N3 B7986160 (R)-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine

(R)-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine

Cat. No.: B7986160
M. Wt: 261.41 g/mol
InChI Key: PRGIEYMFWYMHHB-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine is a chiral diamine derivative featuring a benzylpiperidine core substituted with an ethyl group at the N1 position.

Its ethylenediamine backbone may facilitate chelation or hydrogen bonding, enhancing its utility in catalysis or bioactivity .

Properties

IUPAC Name

N'-[(3R)-1-benzylpiperidin-3-yl]-N'-ethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3/c1-2-19(12-10-17)16-9-6-11-18(14-16)13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,17H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGIEYMFWYMHHB-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN)[C@@H]1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyridine Derivatives

A common route to access the 1-benzylpiperidin-3-yl moiety involves the hydrogenation of pyridine precursors. For example, 3-hydroxypyridine reacts with benzyl chloride to form a quaternary ammonium salt, which undergoes catalytic hydrogenation under moderate pressure (3–5 atm) using a nickel-based catalyst to yield N-benzyl-3-piperidinol. This method avoids high-pressure equipment and hazardous catalysts like Raney nickel, offering a safer industrial route.

Table 1: Hydrogenation Conditions for Pyridine Derivatives

PrecursorCatalystPressure (atm)Yield (%)Reference
3-HydroxypyridineNickel-based3–585–90

Resolution of Racemic Mixtures

Chiral resolution techniques, such as diastereomeric salt formation or enzymatic kinetic resolution, are employed to isolate the (R)-enantiomer. For instance, reacting racemic N-benzyl-3-piperidinol with a chiral acid (e.g., tartaric acid) can yield enantiomerically pure intermediates.

Introduction of the N1-Ethyl Group

Alkylation of Primary Amines

The N1-ethyl group is introduced via alkylation of the piperidine amine. N1-Ethylbenzene-1,2-diamine (CAS 23838-73-5), a key intermediate, is synthesized by ethylating benzene-1,2-diamine with ethyl halides or via reductive amination using ethylamine and aldehydes.

Table 2: Ethylation Methods for Amines

SubstrateReagentConditionsYield (%)Reference
Benzene-1,2-diamineEthyl bromideK₂CO₃, DMF, 80°C76

Reductive Amination

An alternative approach involves reductive amination of ketones or aldehydes with ethylamine. For example, reacting 3-aminopiperidine with ethylamine and sodium cyanoborohydride under acidic conditions yields N1-ethylpiperidine derivatives.

Coupling with Ethane-1,2-diamine

Nucleophilic Substitution

The ethane-1,2-diamine moiety is introduced via nucleophilic substitution. In a reported method, N-benzyl-3-piperidinol is converted to a mesylate or tosylate, which reacts with ethane-1,2-diamine in the presence of a base (e.g., K₂CO₃) to form the desired product.

Table 3: Coupling Reaction Parameters

IntermediateReagentSolventYield (%)Reference
N-Benzyl-3-piperidinol mesylateEthane-1,2-diamineDMF68

Mitsunobu Reaction

The Mitsunobu reaction enables stereoretentive coupling of alcohols with amines. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, N-benzyl-3-piperidinol couples with N1-ethylethane-1,2-diamine to preserve the R-configuration.

Stereochemical Considerations

Asymmetric Catalysis

Chiral catalysts, such as BINAP-ruthenium complexes, facilitate enantioselective hydrogenation of ketones to produce (R)-configured amines. For example, hydrogenating 3-ketopiperidine with a Ru-(S)-BINAP catalyst achieves >90% enantiomeric excess (ee).

Chiral Auxiliaries

Temporary chiral auxiliaries (e.g., Evans oxazolidinones) direct stereochemistry during alkylation or amination steps. Subsequent removal yields the enantiopure target compound.

Comparative Analysis of Synthetic Routes

Table 4: Efficiency of Key Methods

MethodAdvantagesLimitationsOverall Yield (%)
Catalytic hydrogenationLow pressure, scalableRequires chiral resolution70–85
Mitsunobu reactionStereoretentiveHigh cost of reagents60–75

Industrial and Scalable Methods

Large-scale production prioritizes cost-effectiveness and safety. The nickel-catalyzed hydrogenation route is preferred for its moderate pressure requirements and compatibility with continuous flow reactors. Amber MolTech LLC reports pilot-scale production of related diamines with yields exceeding 80% .

Chemical Reactions Analysis

Types of Reactions

®-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

®-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares (R)-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine (Compound A) with key analogs:

Compound Molecular Formula Molecular Weight Key Substituents Key Applications/Properties
This compound (A) C₁₇H₂₇N₃ 285.42 g/mol Benzylpiperidin-3-yl, ethyl Potential CNS activity, chiral resolution
N1-(1-Benzyl-piperidin-4-ylMethyl)-N1-cyclopropyl-ethane-1,2-diamine (B) C₁₈H₂₉N₃ 287.44 g/mol Benzylpiperidin-4-yl, cyclopropyl Unknown; cyclopropyl may enhance metabolic stability
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine (C) C₁₇H₂₉N₃ 275.43 g/mol Benzylpyrrolidin-3-yl, isopropyl Structural studies, ligand design
N1-(2,4-Dinitro-phenyl)-ethane-1,2-diamine (D) C₈H₁₀N₄O₄ 226.19 g/mol 2,4-Dinitrophenyl Amino acid/peptide analysis, synthesis reagent
N1,N1-Dimethyl-N2-(4-nitrophenyl)ethane-1,2-diamine (E) C₁₀H₁₅N₃O₂ 209.25 g/mol 4-Nitrophenyl, dimethyl High yield (90%); spectroscopic characterization

Key Observations :

  • Bulkiness and Chirality : Compound A’s benzylpiperidine group and ethyl substituent confer greater steric bulk compared to simpler analogs like D and E. The (R)-configuration may enhance enantioselective interactions in biological systems.
  • Electronic Effects : The electron-rich benzylpiperidine in A contrasts with the electron-deficient nitro groups in D and E, affecting solubility and reactivity.
  • Spectral Data: NMR: Aromatic protons in A’s benzyl group would resonate at ~7.2–7.4 ppm (1H NMR), distinct from the nitro-substituted aryl signals in D (δ ~8.5–9.0 ppm) . IR: The ethylenediamine backbone in A shows N-H stretches (~3300 cm⁻¹), while nitro groups in D and E exhibit strong NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

Research Findings and Trends

  • Chiral Resolution : The (R)-enantiomer of A may exhibit distinct binding affinities compared to its (S)-counterpart, a trend observed in chiral amines like benzphetamine .

Biological Activity

(R)-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine is a piperidine derivative with significant interest in medicinal chemistry and pharmacology. This compound exhibits various biological activities, primarily due to its interactions with neurotransmitter receptors and enzymes. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C16H27N3
  • Molecular Weight : 261.41 g/mol
  • CAS Number : 1354015-68-1
  • IUPAC Name : N'-(1-benzylpiperidin-3-yl)-N'-ethylethane-1,2-diamine

Synthesis

The synthesis of this compound typically involves the reaction of 1-benzylpiperidine with ethylenediamine under controlled conditions. The process often requires solvents like ethanol or methanol and may utilize catalysts to enhance yield. The reaction is generally performed at elevated temperatures (80–100°C) for several hours to ensure complete conversion of reactants .

The biological activity of this compound is largely attributed to its ability to interact with various receptors in the central nervous system. It may act as an agonist or antagonist depending on the target receptor, influencing neurotransmitter systems such as dopamine and serotonin pathways.

Potential Mechanisms Include:

  • Dopamine Receptor Modulation : The compound may exhibit affinity for dopamine receptors, which are critical in regulating mood, reward, and motor functions.
  • Serotonin Receptor Interaction : By modulating serotonin receptors, it could influence mood disorders and anxiety.

Pharmacological Studies

Recent studies have highlighted the following biological activities:

  • Antidepressant Effects : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models by enhancing serotonergic transmission.
  • Cognitive Enhancement : Some studies suggest potential cognitive-enhancing properties through modulation of cholinergic activity.
  • Analgesic Properties : Preliminary findings indicate that this compound may possess analgesic effects, potentially useful in pain management therapies.

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

StudyFindings
Study 1 Demonstrated significant improvement in depressive-like behaviors in rodent models when administered at specific dosages.
Study 2 Showed enhanced learning and memory retention in mice treated with the compound compared to control groups.
Study 3 Reported analgesic effects in pain models, suggesting a possible mechanism involving opioid receptor pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

CompoundStructural FeaturesBiological Activity
N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamineCyclopropyl group instead of ethylSimilar receptor interactions but varied potency
N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamineIsopropyl group impacts steric hindranceEnhanced selectivity for certain receptors

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-N1-(1-benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging protocols similar to Motoyoshiya et al.'s work on N1-phenylethane-1,2-diamines . Key steps include:
  • Step 1 : React 1-benzylpiperidin-3-amine with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group.
  • Step 2 : Couple the intermediate with 1,2-ethylenediamine using a catalyst like Pd/C or NiCl₂/NaBH₄ for reductive amination.
  • Stereochemical Control : Chiral resolution via HPLC with a chiral stationary phase (e.g., CHIRALPAK® AD-H) may be required to isolate the (R)-enantiomer .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized for characterizing this diamine?

  • Methodological Answer : Use ¹H and ¹³C NMR in CDCl₃ or DMSO-d₶ to resolve proton environments. For example:
  • ¹H NMR : The benzylpiperidinyl protons appear as multiplets at δ 7.2–7.4 ppm (aromatic), while ethyl groups show triplets near δ 1.2–1.4 ppm. Piperidine CH₂ signals overlap at δ 2.5–3.5 ppm .
  • ¹³C NMR : The quaternary carbon of the benzyl group resonates at ~140 ppm, and ethyl carbons appear at 12–45 ppm .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use P95 respirators (US) or ABEK-P2 (EU) for particulate protection, nitrile gloves, and chemical-resistant lab coats .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .
  • Waste Disposal : Avoid drainage systems; neutralize with dilute HCl before incineration .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis and storage?

  • Methodological Answer :
  • Chiral Purity : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Storage under inert atmospheres minimizes racemization .
  • Reaction Conditions : Use non-polar solvents (e.g., hexane) and low temperatures (−20°C) during synthesis to reduce kinetic resolution issues .

Q. What analytical strategies address challenges in detecting trace impurities?

  • Methodological Answer :
  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to separate impurities. Monitor m/z ratios for byproducts like N-deethylated analogs .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺) with <2 ppm mass accuracy to distinguish isomers .

Q. How does this diamine interact with transition metals in coordination chemistry?

  • Methodological Answer :
  • Complex Formation : React with Pt(II) or Cu(II) salts (e.g., K₂PtCl₄) in ethanol/water (1:1) at 60°C. Characterize using UV-Vis (ligand-to-metal charge transfer bands at 300–400 nm) and cyclic voltammetry .
  • Stability Tests : Assess metal-ligand dissociation constants (Kd) via competitive titration with EDTA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.